molecular formula C24H23NO5S B10895634 Methyl 2-[3-(naphthalen-2-ylsulfonyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 2-[3-(naphthalen-2-ylsulfonyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B10895634
M. Wt: 437.5 g/mol
InChI Key: UDROFRHOPVLDBV-UHFFFAOYSA-N
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Description

METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthylsulfonyl group and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthylsulfonyl chloride with a suitable propanoic acid derivative under basic conditions to form the intermediate 3-(2-naphthylsulfonyl)propanoic acid. This intermediate is then coupled with a tetrahydroisoquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The naphthylsulfonyl group is known to interact with protein targets, potentially inhibiting their function. The tetrahydroisoquinoline moiety may also play a role in modulating biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-naphthylsulfonyl)propanoate
  • Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

Uniqueness

METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is unique due to its combination of a naphthylsulfonyl group and a tetrahydroisoquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 2-(3-naphthalen-2-ylsulfonylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C24H23NO5S/c1-30-24(27)22-15-19-8-4-5-9-20(19)16-25(22)23(26)12-13-31(28,29)21-11-10-17-6-2-3-7-18(17)14-21/h2-11,14,22H,12-13,15-16H2,1H3

InChI Key

UDROFRHOPVLDBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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